1,4-Dihydro-1,4-ethanonaphthalene-5,8-diyl diacetate
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Overview
Description
5,8-Diacetoxy-1,4-dihydro-1,4-ethanonaphthalene is a chemical compound known for its unique structure and potential applications in various fields. This compound is a derivative of naphthalene, featuring acetoxy groups at the 5 and 8 positions, and a dihydro-ethano bridge between the 1 and 4 positions. Its distinct structure makes it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Diacetoxy-1,4-dihydro-1,4-ethanonaphthalene typically involves the acetylation of 5,8-dihydroxy-1,4-dihydro-1,4-ethanonaphthalene. This process can be achieved through the reaction of the dihydroxy compound with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods
While specific industrial production methods for 5,8-Diacetoxy-1,4-dihydro-1,4-ethanonaphthalene are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
5,8-Diacetoxy-1,4-dihydro-1,4-ethanonaphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetoxy groups to hydroxyl groups, yielding 5,8-dihydroxy-1,4-dihydro-1,4-ethanonaphthalene.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: 5,8-Dihydroxy-1,4-dihydro-1,4-ethanonaphthalene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5,8-Diacetoxy-1,4-dihydro-1,4-ethanonaphthalene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5,8-Diacetoxy-1,4-dihydro-1,4-ethanonaphthalene depends on its specific application and the context in which it is used. Generally, the compound interacts with molecular targets through its functional groups, which can participate in various chemical reactions. For example, in biological systems, the acetoxy groups may undergo hydrolysis to form hydroxyl groups, which can then interact with enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
5,8-Dihydroxy-1,4-dihydro-1,4-ethanonaphthalene: The parent compound with hydroxyl groups instead of acetoxy groups.
5,8-Dimethoxy-1,4-dihydro-1,4-ethanonaphthalene: A similar compound with methoxy groups.
5,8-Diacetoxy-1,4-dihydro-1,4-methanonaphthalene: A related compound with a methano bridge instead of an ethano bridge.
Uniqueness
5,8-Diacetoxy-1,4-dihydro-1,4-ethanonaphthalene is unique due to its specific acetoxy groups and the ethano bridge, which confer distinct chemical and physical properties
Properties
CAS No. |
63350-92-5 |
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Molecular Formula |
C16H16O4 |
Molecular Weight |
272.29 g/mol |
IUPAC Name |
(6-acetyloxy-3-tricyclo[6.2.2.02,7]dodeca-2,4,6,9-tetraenyl) acetate |
InChI |
InChI=1S/C16H16O4/c1-9(17)19-13-7-8-14(20-10(2)18)16-12-5-3-11(4-6-12)15(13)16/h3,5,7-8,11-12H,4,6H2,1-2H3 |
InChI Key |
NGGPZKLRABRZLN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C2C3CCC(C2=C(C=C1)OC(=O)C)C=C3 |
Origin of Product |
United States |
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